
4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide” is a chemical compound. It’s a derivative of sulfanilamide, which is a molecule containing the sulfonamide functional group attached to an aniline .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of sulfanilamide with substituted aromatic aldehydes. The resulting Schiff bases are then reduced with sodium borohydride, leading to the corresponding amines .
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Antitumor Activity : The synthesis of novel benzenesulfonamide derivatives, including the investigation of their chemical reactivity and antitumor activities against HepG2 and MCF-7 cell lines, has been explored. One such compound showed significant in vitro antitumor activity, with further studies revealing its potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
- Enzyme Inhibition Studies : Novel acridine and bis acridine sulfonamides were synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, exhibiting effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds show promise as selective inhibitors for these enzymes, with detailed structure-activity relationships elucidated (Ulus et al., 2013).
Molecular Docking and DFT Calculations
- Molecular Docking and DFT Analysis : The synthesis of sulfonamide derivatives has been coupled with molecular docking and Density Functional Theory (DFT) calculations to predict their biological activities and interactions at the molecular level. Such studies provide insights into the compound's mechanism of action and potential therapeutic targets (Ghorab et al., 2017).
Characterization and Structural Analysis
- Crystal Structure Analysis : Detailed characterization, including crystal structure analysis of aromatic sulfonamides and their derivatives, has been conducted. These studies offer valuable information on the molecular conformation, hydrogen bonding, and other structural features that influence the compound's biological activities (Remko et al., 2010).
Impact on Device Performance
- Polymorphism Studies : Research into the polymorphism of aromatic sulfonamides, especially those with fluorine groups, has shown significant effects on their physical properties. Such studies have implications for optimizing these compounds for various applications, including in medicinal chemistry and materials science (Terada et al., 2012).
Mechanism of Action
These sulfonamides were investigated as inhibitors of the human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms hCA I and II (cytosolic isozymes), as well as hCA IX and XII (transmembrane, tumor-associated enzymes). It was noted that the compounds incorporating secondary amine moieties showed better inhibitory activity against all CA isozymes compared to the corresponding Schiff bases .
Future Directions
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-18(2)25(22,23)14-7-3-11(4-8-14)15(19)17-12-5-9-13(10-6-12)24(16,20)21/h3-10H,1-2H3,(H,17,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWBVBQNSYCRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

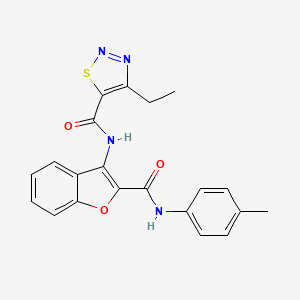
![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)
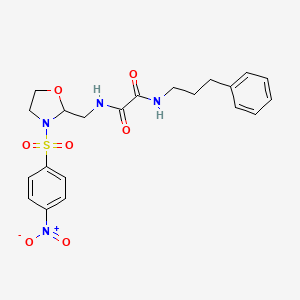
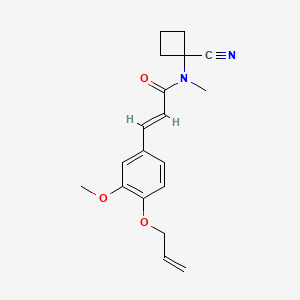


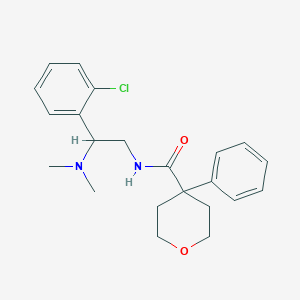


![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)
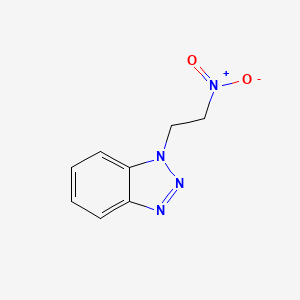
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B2691607.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2691608.png)
